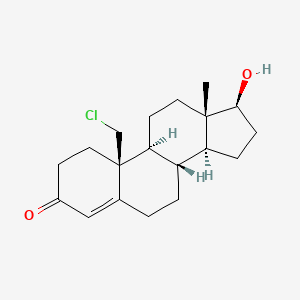
2H-1-Benzopirano-2-ona, 7-(sulfooxi)-
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-(sulfooxy)- is a chemical compound that belongs to the class of flavonoids. It is also known as 7-hydroxycoumarin-3-sulfonic acid or umbelliferone-3-sulfonic acid. This compound has been widely studied for its various biological activities, including antioxidant, anti-inflammatory, and antitumor effects.
Aplicaciones Científicas De Investigación
Inhibición de la Corrosión
2H-1-Benzopirano-2-ona: los derivados se han estudiado por sus potenciales de inhibición de la corrosión. Estos compuestos, debido a sus propiedades fotofísicas y electroquímicas, pueden adsorberse en la superficie de los metales, protegiéndolos de la corrosión. Los estudios computacionales utilizando la teoría funcional de la densidad (DFT) han demostrado que estos compuestos pueden servir como inhibidores efectivos de la corrosión, particularmente en ambientes donde los metales son propensos al daño oxidativo .
Actividades Farmacológicas
Varios estudios han destacado la importancia farmacológica de los derivados de 2H-1-Benzopirano-2-ona. Estos compuestos, tanto de origen natural como sintético, se han asociado con diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antimicrobianas y anticancerígenas. Su papel en el desarrollo de fármacos y aplicaciones terapéuticas sigue siendo un área de investigación activa .
Ciencia de Materiales
En el campo de la ciencia de los materiales, los derivados de 2H-1-Benzopirano-2-ona se están explorando por sus propiedades inherentes que podrían ser beneficiosas en el desarrollo de nuevos materiales. Su estructura molecular única permite posibles aplicaciones en la creación de nuevos polímeros, recubrimientos y otros materiales que requieren características fotofísicas específicas .
Aplicaciones Espectroscópicas
Las propiedades espectroscópicas de los derivados de 2H-1-Benzopirano-2-ona los hacen adecuados para diversas aplicaciones, incluidos los compuestos de fondo natural en química analítica. Se pueden utilizar como marcadores o sondas fluorescentes en diferentes tipos de espectroscopia, lo que ayuda en la detección y el análisis de sustancias químicas .
Química Agrícola
En la agricultura, 2H-1-Benzopirano-2-ona se ha identificado como un afícido ecológico. Se deriva de la vía del shikimato y es sintetizado por diversas plantas. Su aplicación se extiende a ser un fijador en perfumes y un potenciador del sabor, mostrando su versatilidad más allá del control de plagas .
Propiedades y Aplicaciones Biológicas
Las propiedades biológicas de los derivados de 2H-1-Benzopirano-2-ona, como la cumarina, se han estudiado ampliamente. Estos compuestos exhiben una gama de actividades que los convierten en candidatos prometedores para aplicaciones prácticas en medicina y biología. La investigación continúa descubriendo nuevos derivados con posibles usos en el tratamiento de diversas enfermedades .
Safety and Hazards
Mecanismo De Acción
Target of Action
2H-1-Benzopyran-2-one, 7-(sulfooxy)-, also known as 7-hydroxycoumarin sulfuric acid or 7-sulfooxycoumarin, belongs to the class of organic compounds known as coumarins and derivatives
Mode of Action
It’s known that the compound can be synthesized using a biocatalytic domino reaction, specifically a knoevenagel/intramolecular transesterification reaction .
Biochemical Pathways
It’s known that coumarins and their derivatives can have various biological effects, suggesting they may interact with multiple pathways .
Result of Action
Some natural derivatives of 2h-1-benzopyran-2-one (coumarin) have been studied for their physicochemical and pharmacological properties .
Análisis Bioquímico
Biochemical Properties
2H-1-Benzopyran-2-one, 7-(sulfooxy)- plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with sulfotransferases, which are enzymes that catalyze the transfer of a sulfo group to various substrates. This interaction is crucial for the metabolism and detoxification of endogenous and exogenous compounds . Additionally, 2H-1-Benzopyran-2-one, 7-(sulfooxy)- can bind to proteins involved in cellular signaling pathways, thereby modulating their function.
Cellular Effects
2H-1-Benzopyran-2-one, 7-(sulfooxy)- affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in gene expression . This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the levels of metabolites and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of sulfotransferases by binding to their active sites, thereby preventing the transfer of sulfo groups to substrates . Additionally, 2H-1-Benzopyran-2-one, 7-(sulfooxy)- can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2H-1-Benzopyran-2-one, 7-(sulfooxy)- is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, resulting in altered cellular function.
Dosage Effects in Animal Models
The effects of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, it can cause toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
2H-1-Benzopyran-2-one, 7-(sulfooxy)- is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and cytochrome P450 enzymes, which play key roles in the metabolism of endogenous and exogenous compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within cells . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects.
Subcellular Localization
2H-1-Benzopyran-2-one, 7-(sulfooxy)- exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for its interaction with specific biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
(2-oxochromen-7-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6S/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOOSFYJELZGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989494 | |
| Record name | 2-Oxo-2H-1-benzopyran-7-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69526-88-1 | |
| Record name | 7-(Sulfooxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69526-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxycoumarin sulfate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069526881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxo-2H-1-benzopyran-7-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxycoumarin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




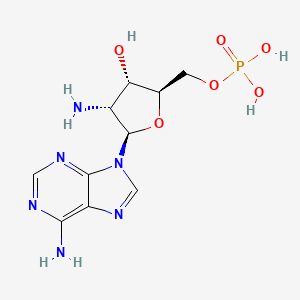

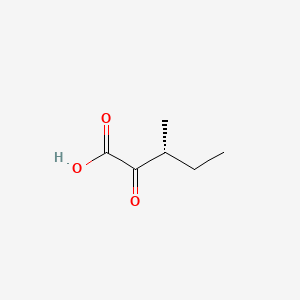
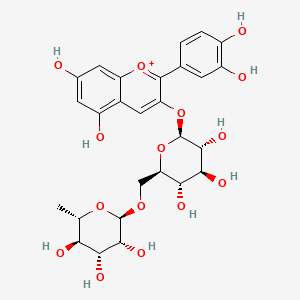

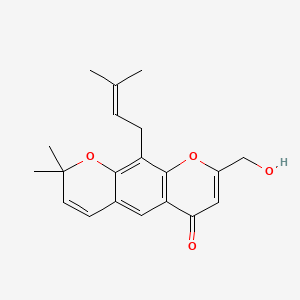
![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)

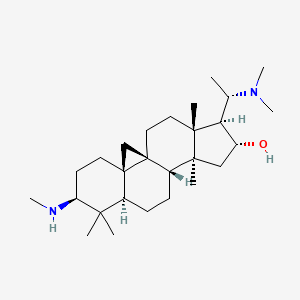
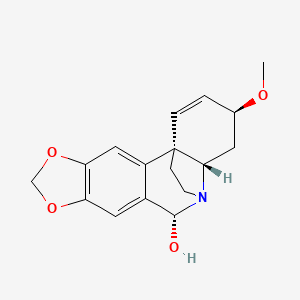
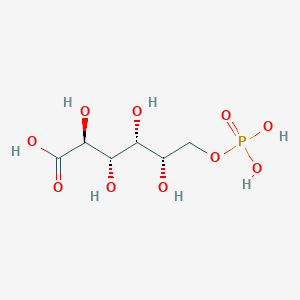
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[4-methyl-2H-tetrazol-2-YL]-phenol](/img/structure/B1212627.png)
